molecular formula C20H27ClN2 B5756332 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine

Cat. No. B5756332
M. Wt: 330.9 g/mol
InChI Key: PAQSNDPTZXBCIT-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine, also known as ACP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience.

Mechanism Of Action

The exact mechanism of action of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. This results in an increase in the release of these neurotransmitters, which can lead to changes in mood and behavior.

Biochemical And Physiological Effects

Studies have shown that 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine can induce anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rodents. However, the exact biochemical and physiological effects of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine on humans are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine in lab experiments is its selectivity for serotonin and dopamine receptors. This allows for the study of specific neurotransmitter systems and their function in the brain. However, the limitations of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine include its potential toxicity and lack of specificity for certain receptor subtypes. It is important to use appropriate safety precautions and dosage levels when working with this compound.

Future Directions

There are several future directions for research on 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential therapeutic applications in neurological disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of research is the development of more selective and potent compounds that target specific receptor subtypes. This could lead to the development of more effective treatments for neurological disorders. Additionally, the use of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine as a tool compound in neuroscience research could lead to a better understanding of the function of serotonin and dopamine systems in the brain.
Conclusion
In conclusion, 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has been extensively studied for its potential pharmacological properties in the field of neuroscience. Its selectivity for serotonin and dopamine receptors makes it a valuable tool compound for studying specific neurotransmitter systems in the brain. However, further research is needed to determine its safety and efficacy in humans and to develop more selective and potent compounds for therapeutic use.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine involves the reaction between 2-adamantanone and 3-chlorophenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a serotonin and dopamine receptor agonist, which are neurotransmitters involved in mood regulation and cognitive function. 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has also been investigated for its potential use as a tool compound in neuroscience research to study the function of these neurotransmitter systems.

properties

IUPAC Name

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2/c21-18-2-1-3-19(13-18)22-4-6-23(7-5-22)20-16-9-14-8-15(11-16)12-17(20)10-14/h1-3,13-17,20H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQSNDPTZXBCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-(3-chlorophenyl)piperazine

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